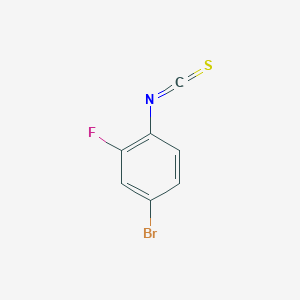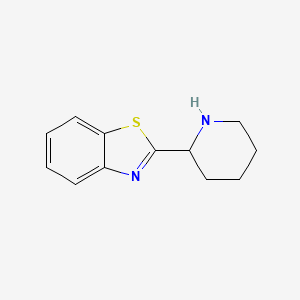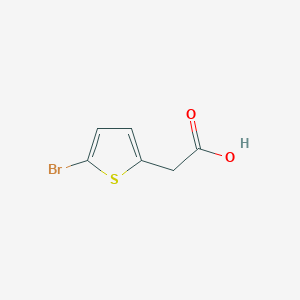![molecular formula C6H11N3S B1273394 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine CAS No. 62492-20-0](/img/structure/B1273394.png)
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the empirical formula C6H11N3S . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 157.24 . The SMILES string representation of the molecule isCCC(C)c1nnc(N)s1 . The InChI code is 1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) . Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Thérapeutiques Anticancéreuses
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine : a été identifié comme un composé présentant des propriétés anticancéreuses potentielles. Le cycle thiadiazole est connu pour sa capacité à traverser les membranes cellulaires et à interagir avec des cibles biologiques en raison de son caractère mésoionique . Cela permet de concevoir des médicaments qui peuvent cibler efficacement les cellules cancéreuses. Des recherches indiquent que les dérivés du thiadiazole, notamment This compound, montrent une efficacité in vitro et in vivo dans divers modèles de cancer, en ciblant des voies spécifiques impliquées dans la progression du cancer .
Conception et Développement de Médicaments
La structure unique de This compound en fait un échafaudage précieux dans la conception de médicaments. Son cadre moléculaire peut être modifié pour améliorer l'interaction avec des cibles biologiques spécifiques, améliorant ainsi l'efficacité et la sélectivité des nouveaux médicaments. La polyvalence du composé pour former des dérivés stables est cruciale pour le développement de nouveaux produits pharmaceutiques .
Profilage de l'Activité Biologique
Les thiadiazoles, notamment This compound, sont connus pour leur large spectre d'activités biologiques. Ils sont étudiés pour leurs rôles potentiels dans les thérapies antibactériennes, antifongiques, antiparasitaires, anti-inflammatoires et antivirales. Le profil d'activité du composé peut être évalué pour identifier de nouvelles applications thérapeutiques .
Études de Pharmacocinétique et de Métabolisme
Comprendre la pharmacocinétique et le métabolisme de This compound est essentiel pour son application en médecine. Des études peuvent être menées pour déterminer ses propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME), qui sont essentielles pour la sécurité et l'efficacité des médicaments .
Études de Biologie Chimique et Mécanistique
Le composé peut être utilisé en biologie chimique pour étudier l'interaction entre les petites molécules et les systèmes biologiques. Des études mécanistiques impliquant This compound peuvent élucider les voies et les mécanismes moléculaires par lesquels il exerce ses effets, fournissant des informations sur les processus cellulaires .
Synthèse d'Analogues et de Dérivés
Les chercheurs peuvent explorer la synthèse d'analogues et de dérivés de This compound pour découvrir des composés présentant des propriétés améliorées ou nouvelles. Cela peut conduire au développement de nouvelles classes de composés présentant des activités biologiques diverses .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . These interactions often involve the binding of the compound to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target biomolecule’s function. For instance, this compound can inhibit the activity of enzymes involved in metabolic pathways, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function . For example, the compound may degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to this compound can result in changes in cellular responses, such as adaptation or resistance to the compound’s effects . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . High doses of this compound can lead to toxic or adverse effects, such as cell death and tissue damage . These dosage-dependent effects are critical for determining the therapeutic potential and safety of the compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors . For instance, the compound can inhibit the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can interact with cofactors, such as NADH and ATP, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For example, the compound can be transported across cellular membranes by specific transporters, such as ABC transporters and solute carriers . Additionally, this compound can bind to proteins in the cytoplasm and nucleus, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Propriétés
IUPAC Name |
5-butan-2-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHBEZPPWOVHKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392640 |
Source


|
| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62492-20-0 |
Source


|
| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)







![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)


